N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been found to exhibit significant activity against urease-positive microorganisms . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . It is a virulence factor found in various pathogenic microorganisms .
Mode of Action
Similar compounds have been found to inhibit the urease enzyme, thereby preventing the hydrolysis of urea . This inhibition could potentially disrupt the metabolic processes of urease-positive microorganisms, leading to their eventual death or growth inhibition .
Biochemical Pathways
The compound likely affects the urease-catalyzed hydrolysis pathway. By inhibiting the urease enzyme, the compound prevents the breakdown of urea into ammonia and carbon dioxide . This disruption can affect the pH balance within the microorganism, which can lead to a variety of downstream effects, including impaired metabolic function and growth inhibition .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds have been summarized , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action would likely be the inhibition of growth or death of urease-positive microorganisms . By inhibiting the urease enzyme, the compound disrupts a critical metabolic pathway, which can lead to a variety of downstream effects that impair the microorganism’s ability to survive and proliferate .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-15-3-1-2-4-16(15)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)12-5-7-13(22)8-6-12/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXTGMUOWWNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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